molecular formula C11H11ClN2 B2892283 4-Chloro-7-isopropylquinazoline CAS No. 943780-24-3

4-Chloro-7-isopropylquinazoline

Cat. No.: B2892283
CAS No.: 943780-24-3
M. Wt: 206.67
InChI Key: ZRBXNJFLLJEJAN-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropylquinazoline (CAS: 943780-24-3) is a halogenated quinazoline derivative characterized by a chlorine substituent at the 4-position and an isopropyl group at the 7-position of the quinazoline core. The chlorine atom at position 4 enhances electrophilicity, making it a reactive site for nucleophilic substitution, while the bulky isopropyl group at position 7 influences steric hindrance and lipophilicity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceutical agents .

Properties

IUPAC Name

4-chloro-7-propan-2-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBXNJFLLJEJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Chloro-7-isopropylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-isopropylquinazoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 4-Chloro-7-isopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key quinazoline derivatives structurally related to 4-Chloro-7-isopropylquinazoline include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
4-Chloro-7-fluoroquinazoline Not specified C₉H₅ClFN₂ Cl (4), F (7) Electron-withdrawing F enhances reactivity
4-Chloro-7-methoxyquinazoline 1256955-28-8 C₁₀H₈ClN₂O Cl (4), OCH₃ (7) Methoxy improves solubility
4-Chloro-2-cyclopropyl-7-fluoroquinazoline 1699190-56-1 C₁₁H₈ClFN₂ Cl (4), cyclopropyl (2), F (7) Cyclopropyl adds steric complexity
4-Chloro-8-fluoro-7-methoxyquinazoline 1934560-94-7 C₉H₆ClFN₂O Cl (4), F (8), OCH₃ (7) Dual electronic effects

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) at position 7 (e.g., 4-Chloro-7-fluoroquinazoline) increases electrophilicity at position 4 compared to the isopropyl group, which is electron-donating .
  • Lipophilicity : Alkyl groups (e.g., isopropyl) enhance lipophilicity, favoring membrane permeability in drug design, whereas polar groups like methoxy improve aqueous solubility .
Pharmacological Potential
  • Anticancer Activity : Fluorine- and methoxy-substituted quinazolines (e.g., 4-Chloro-7-fluoroquinazoline) are often explored as EGFR inhibitors due to their ability to mimic ATP-binding motifs .
  • Antimicrobial Activity : Lipophilic derivatives like this compound may exhibit better penetration into bacterial membranes, though this is less studied compared to fluoroquinazolines .

Biological Activity

4-Chloro-7-isopropylquinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and an isopropyl group at the 7-position of the quinazoline ring. Its molecular formula is C10H10ClNC_{10}H_{10}ClN with a molecular weight of approximately 195.65 g/mol. The structural formula can be represented as follows:

Chemical Structure C9H8ClN\text{Chemical Structure }\quad \text{C}_9\text{H}_8\text{ClN}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that quinazolines can inhibit specific pathways involved in disease processes, such as:

  • Antileishmanial Activity : Studies have shown that certain quinazoline derivatives exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, compounds structurally similar to this compound demonstrated low micromolar potency against intracellular forms of the parasite .
  • Antiviral Properties : There is evidence that quinazolines can inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). Compounds similar to this compound have been explored for their ability to disrupt HCV replication by targeting non-structural proteins crucial for viral life cycles .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target EC50 (µM) Study Reference
AntileishmanialLeishmania donovani<1
Antiviral (HCV)NS3/NS5A proteins0.5
CytotoxicityMurine macrophages>10

Case Studies

  • Antileishmanial Efficacy : In a study evaluating a series of N2,N4-disubstituted quinazoline-2,4-diamines, researchers found that derivatives with similar structures to this compound displayed significant reductions in liver parasitemia in murine models when administered intraperitoneally at doses of 15 mg/kg/day .
  • HCV Inhibition : Another investigation focused on the antiviral potential of quinazolines against HCV highlighted that compounds with structural similarities to this compound inhibited viral replication effectively in vitro, suggesting a mechanism involving disruption of viral protein processing .

Discussion

The diverse biological activities exhibited by this compound suggest its potential as a lead compound for drug development. Its efficacy against parasitic infections like leishmaniasis and its antiviral properties against HCV position it as a candidate for further pharmacological exploration. However, further studies are necessary to elucidate its safety profile and optimize its therapeutic index.

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